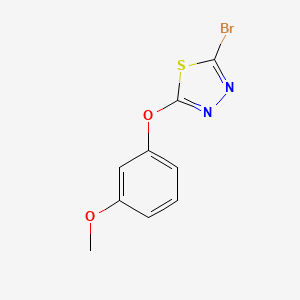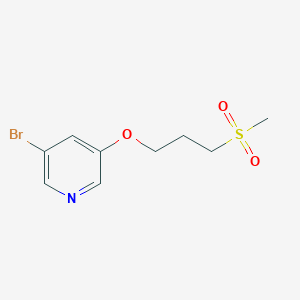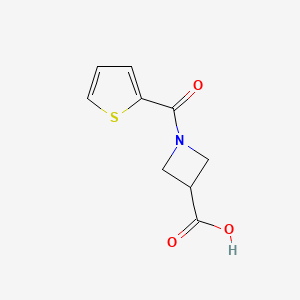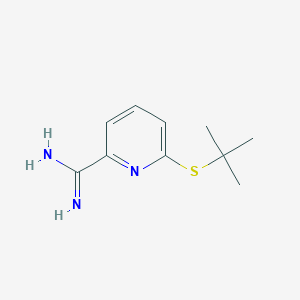
2-Bromo-5-(3-methoxyphenoxy)-1,3,4-thiadiazole
Overview
Description
“2-Bromo-3 -methoxyacetophenone” is a compound that has been used to stabilize clopidogrel active metabolite (AM) in human plasma . It has also been used in the derivatisation of active metabolites in blood to ensure its stability during sample processing and storage .
Synthesis Analysis
Protodeboronation of pinacol boronic esters is a valuable but not well-developed process in organic synthesis . This process has been used in the formal total synthesis of d-®-coniceine and indolizidine 209B .
Chemical Reactions Analysis
Protodeboronation of pinacol boronic esters has been reported, utilizing a radical approach . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
Scientific Research Applications
Photodynamic Therapy Application
2-Bromo-5-(3-methoxyphenoxy)-1,3,4-thiadiazole derivatives exhibit promising properties for photodynamic therapy, particularly in cancer treatment. A study demonstrated the synthesis and characterization of a zinc phthalocyanine compound substituted with derivatives of this compound, showing high singlet oxygen quantum yield. This makes it a potential Type II photosensitizer for photodynamic therapy in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Properties
1,3,4-thiadiazole derivatives, closely related to this compound, have been synthesized and tested for their antimicrobial activities. These compounds showed significant activity against various microbial strains, highlighting their potential as antimicrobial agents (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Antiproliferative and Antimicrobial Activities
Another study explored Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, revealing their high DNA protective ability and strong antimicrobial activity. Specific compounds exhibited notable cytotoxicity against cancer cell lines, suggesting their potential use in chemotherapy (Gür et al., 2020).
Corrosion Inhibition
This compound derivatives have been identified as effective corrosion inhibitors. A study investigated a 1,3,4-thiadiazole derivative as a corrosion inhibitor for mild steel in an acidic environment. It demonstrated high protection degree and adsorption fitting the Langmuir isotherm model, indicating its efficiency in corrosion prevention (Attou et al., 2020).
Anticancer Activity
Some 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their anticancer activity. These compounds showed significant cytotoxicity against various cancer cell lines, suggesting their potential in cancer therapy (Kumar et al., 2010).
Safety and Hazards
properties
IUPAC Name |
2-bromo-5-(3-methoxyphenoxy)-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2S/c1-13-6-3-2-4-7(5-6)14-9-12-11-8(10)15-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBWOZKTPFFSBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=NN=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde](/img/structure/B1399960.png)
![2-[(5-Bromopyridin-3-yl)oxy]acetamide](/img/structure/B1399963.png)

![1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine](/img/structure/B1399967.png)

![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B1399970.png)
![2-(3-Chloro-4-fluorophenyl)imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B1399971.png)



